

# Arimoclomol for ALS: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Arimoclomol maleate |           |
| Cat. No.:            | B1667591            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Arimoclomol, an investigational heat shock protein amplifier, has been evaluated for the treatment of amyotrophic lateral sclerosis (ALS). Despite a strong preclinical rationale centered on cellular stress reduction and protein quality control, clinical trials have not demonstrated a statistically significant benefit in broad ALS populations. This guide provides a meta-analysis of the available clinical trial data for Arimoclomol and compares its performance against other approved and investigational ALS therapies, including Relyvrio (AMX0035), Edaravone, and Riluzole. The objective is to offer a comprehensive, data-driven resource for the scientific community to inform future research and drug development efforts in ALS.

#### **Arimoclomol: Mechanism of Action**

Arimoclomol is a cytoprotective agent that amplifies the production of heat shock proteins (HSPs), particularly HSP70, in stressed cells. It is thought to work by prolonging the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response. This amplified response aims to mitigate the protein misfolding and aggregation that are pathological hallmarks of ALS, thereby protecting motor neurons from degeneration.[1]





Click to download full resolution via product page

Arimoclomol's proposed mechanism of action in amplifying the heat shock response.

## **Comparative Analysis of Pivotal Clinical Trials**

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of Arimoclomol and its comparators.

### **Table 1: Efficacy Outcomes in Pivotal ALS Clinical Trials**



| Drug                  | Trial                      | Primary<br>Endpoint                                                        | Arimoclomol/<br>Active Group | Placebo<br>Group      | Difference<br>(p-value)             |
|-----------------------|----------------------------|----------------------------------------------------------------------------|------------------------------|-----------------------|-------------------------------------|
| Arimoclomol           | ORARIALS-<br>01 (Phase 3)  | Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks | 0.51 (SD<br>0.29)            | 0.49 (SD<br>0.28)     | 0.02 (p=0.62)<br>[2]                |
| Arimoclomol           | SOD1-ALS<br>(Phase 2/3)    | Survival<br>(Hazard<br>Ratio)                                              | 0.77 (95% CI<br>0.32-1.80)   | -                     | Not Statistically Significant[3]    |
| Relyvrio<br>(AMX0035) | CENTAUR<br>(Phase 2)       | Mean rate of<br>decline in<br>ALSFRS-R<br>score over 24<br>weeks           | -1.24<br>points/month        | -1.66<br>points/month | 0.42<br>points/month<br>(p=0.03)[4] |
| Edaravone             | MCI186-19<br>(Phase 3)     | Change from<br>baseline in<br>ALSFRS-R<br>score at 24<br>weeks             | -5.01 (SE<br>0.64)           | -7.50 (SE<br>0.66)    | 2.49<br>(p=0.0013)[5]               |
| Riluzole              | Pivotal Trial<br>(Phase 3) | Tracheostom<br>y-free<br>survival at 12<br>months                          | 74% survival                 | 58% survival          | 16%<br>difference<br>(p=0.014)      |

**Table 2: Survival Analysis in Pivotal ALS Clinical Trials** 



| Drug                  | Trial                                 | Survival<br>Endpoint              | Arimoclomol/<br>Active Group | Placebo<br>Group | Hazard<br>Ratio (95%<br>CI) |
|-----------------------|---------------------------------------|-----------------------------------|------------------------------|------------------|-----------------------------|
| Arimoclomol           | ORARIALS-<br>01 (Phase 3)             | Mortality at<br>76 weeks          | 18% (29/160)                 | 23% (18/79)      | Not Reported                |
| Relyvrio<br>(AMX0035) | CENTAUR<br>(Long-term)                | Median<br>overall<br>survival     | 25.0 months                  | 18.5 months      | 0.56 (0.34-<br>0.92)        |
| Riluzole              | Pivotal Trials<br>(Meta-<br>analysis) | Tracheostom<br>y-free<br>survival | -                            | -                | 0.80 (0.64-<br>0.99)        |

**Table 3: Overview of Safety and Tolerability** 

| Drug               | Trial          | Most Common<br>Adverse Events                    | Discontinuation due<br>to AEs (Active vs.<br>Placebo) |
|--------------------|----------------|--------------------------------------------------|-------------------------------------------------------|
| Arimoclomol        | ORARIALS-01    | Gastrointestinal<br>disorders                    | 16% vs. 5%                                            |
| Relyvrio (AMX0035) | CENTAUR        | Gastrointestinal<br>events (diarrhea,<br>nausea) | 19.1% vs. 12.5%<br>(Withdrawal by<br>patient)         |
| Edaravone          | MCI186-19      | Contusion, dysphagia, gait disturbance           | Not significantly different                           |
| Riluzole           | Pivotal Trials | Asthenia, nausea,<br>dizziness                   | Not significantly different                           |

## **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting clinical trial outcomes. Below are summaries of the methodologies for the key trials cited.

### **Arimoclomol: ORARIALS-01 (NCT03491462)**







This Phase 3, randomized, double-blind, placebo-controlled trial enrolled 245 participants with ALS. Patients were randomized 2:1 to receive Arimoclomol (400 mg three times daily) or placebo for up to 76 weeks. The primary endpoint was the Combined Assessment of Function and Survival (CAFS). Secondary endpoints included survival, change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, and slow vital capacity (SVC).





Click to download full resolution via product page

Workflow of the ORARIALS-01 clinical trial.

### Relyvrio (AMX0035): CENTAUR (NCT03127514)



The CENTAUR trial was a Phase 2, randomized, double-blind, placebo-controlled study that enrolled 137 participants with ALS. Patients were randomized 2:1 to receive AMX0035 or placebo for 24 weeks. The primary efficacy endpoint was the rate of decline in the ALSFRS-R total score. An open-label extension followed the randomized phase.

#### Edaravone: MCI186-19 (NCT01492686)

This was a Phase 3, randomized, double-blind, placebo-controlled trial conducted in Japan. A key feature was a 12-week pre-observation period to select for patients with a specific rate of disease progression. Eligible patients were then randomized 1:1 to receive 60 mg of intravenous edaravone or placebo in 28-day cycles for 24 weeks. The primary endpoint was the change in ALSFRS-R score from baseline.

#### **Riluzole: Pivotal Trials**

The approval of Riluzole was based on two pivotal, randomized, double-blind, placebo-controlled trials. The primary endpoint in the key trial was tracheostomy-free survival. Patients were randomized to receive 100 mg of Riluzole daily or placebo. Functional status was also assessed as a secondary endpoint.

#### Conclusion

The clinical development of Arimoclomol for ALS highlights the challenge of translating a compelling preclinical hypothesis into clinical efficacy. While the Phase 3 ORARIALS-01 trial did not meet its primary or secondary endpoints in a broad ALS population, the earlier Phase 2/3 trial in a genetically defined sub-population (SOD1-ALS) showed a non-statistically significant trend towards benefit. This suggests that while Arimoclomol may not be effective for all individuals with ALS, there could be a rationale for exploring its utility in specific, molecularly defined patient subgroups in future studies.

In comparison, Relyvrio and Edaravone have demonstrated a modest but statistically significant slowing of functional decline in their respective pivotal trials, while Riluzole has a well-established, albeit modest, survival benefit. The safety profile of Arimoclomol appears acceptable, with a higher rate of gastrointestinal side effects and treatment discontinuations compared to placebo.



For drug development professionals, the Arimoclomol story underscores the importance of patient stratification and biomarker development in ALS clinical trials. Future research could focus on identifying biomarkers that predict a response to heat shock protein-targeted therapies, potentially enabling a more personalized medicine approach in this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. The interactive association between heat shock factor 1 and heat shock proteins in primary myocardial cells subjected to heat stress PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relyvrio | ALZFORUM [alzforum.org]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Arimoclomol for ALS: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667591#meta-analysis-of-arimoclomol-maleate-clinical-trial-data-for-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com